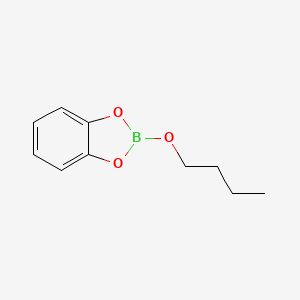
1,3,2-Benzodioxaborole, 2-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaborole, 2-butoxy- is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-butoxy- typically involves the reaction of catechol with boric acid or boron trihalides, followed by the introduction of a butoxy group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
On an industrial scale, the production of 1,3,2-Benzodioxaborole, 2-butoxy- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction efficiency and reduce the reaction time is also common. The final product is usually purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaborole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-containing alcohols or hydrocarbons.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzodioxaboroles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Benzodioxaborole, 2-butoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-butoxy- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1-octenyl)-
- 2-Bromo-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
Uniqueness
1,3,2-Benzodioxaborole, 2-butoxy- is unique due to its butoxy group, which imparts distinct chemical properties compared to other benzodioxaboroles. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
3488-87-7 |
|---|---|
Formule moléculaire |
C10H13BO3 |
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
2-butoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3 |
Clé InChI |
AANCNHZLOROQSC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


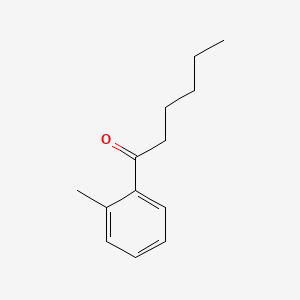
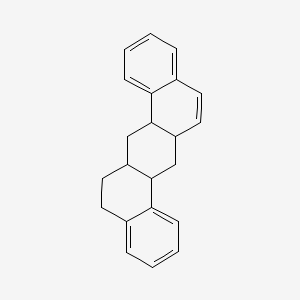

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
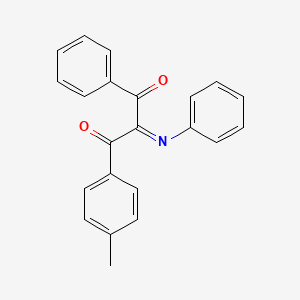
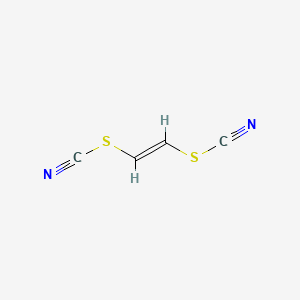
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)


![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
